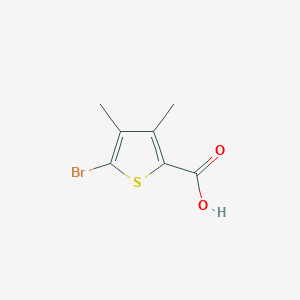

5-Bromo-3,4-dimethylthiophene-2-carboxylic acid

Description

Propriétés

IUPAC Name |

5-bromo-3,4-dimethylthiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c1-3-4(2)6(8)11-5(3)7(9)10/h1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOMBKBSYAUUQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3,4-dimethylthiophene-2-carboxylic acid typically involves the bromination of 3,4-dimethylthiophene followed by carboxylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position on the thiophene ring. The subsequent carboxylation can be achieved through various methods, including the use of carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed to ensure the efficient production of high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-3,4-dimethylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

5-Bromo-3,4-dimethylthiophene-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

Industry: Used in the development of materials with specific electronic or optical properties, such as organic semiconductors.

Mécanisme D'action

The mechanism by which 5-Bromo-3,4-dimethylthiophene-2-carboxylic acid exerts its effects depends on its specific application. In chemical reactions, the bromine atom and carboxylic acid group play crucial roles in determining reactivity and selectivity. The molecular targets and pathways involved can vary widely, from enzyme inhibition in biological systems to electron transport in materials science.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their properties:

| Compound Name | CAS Number | Substituents | Similarity Score (if applicable) | Key Properties |

|---|---|---|---|---|

| 5-Bromo-3,4-dimethylthiophene-2-carboxylic acid | N/A | 5-Br, 3-Me, 4-Me | N/A | High reactivity, steric bulk |

| 4-Bromo-5-methylthiophene-2-carboxylic acid | 29421-99-6 | 4-Br, 5-Me | 0.96 | Moderate solubility |

| 3,4-Dimethylthiophene-2-carboxylic acid | 222840-73-5 | 3-Me, 4-Me | N/A | Lipophilic, low reactivity |

| 5-Methylthiophene-2-carboxylic acid | 1918-79-2 | 5-Me | 0.75 | Common intermediate |

| 3-Amino-5-bromothiophene-2-carboxylate | 107818-55-3 | 5-Br, 3-NH₂, COOCH₃ | N/A | Amine-functionalized derivative |

Physicochemical Properties

- Acidity: The electron-withdrawing bromine atom increases the acidity of the carboxylic acid group compared to non-brominated analogs like 3,4-Dimethylthiophene-2-carboxylic acid (CAS 222840-73-5). Methyl groups, being electron-donating, partially counteract this effect, resulting in a pKa intermediate between purely brominated and non-brominated derivatives .

- Lipophilicity : The 3,4-dimethyl substitution enhances lipophilicity, making the target compound more membrane-permeable than 5-Methylthiophene-2-carboxylic acid, which is less substituted .

Activité Biologique

5-Bromo-3,4-dimethylthiophene-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring with a bromine atom at the 5-position and a carboxylic acid group at the 2-position. Its molecular formula is C₇H₈BrO₂S, with a molecular weight of approximately 234.12 g/mol. The presence of the bromine atom and the dimethyl groups enhances its lipophilicity, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the thiophene ring may engage in π-π stacking interactions with aromatic residues in target proteins.

Key Mechanisms:

- Enzyme Inhibition : Studies have shown that thiophene derivatives can inhibit d-amino acid oxidase (DAO), with structure-activity relationship (SAR) analyses indicating that small substituents on the thiophene ring are well-tolerated and can enhance inhibitory potency .

- Receptor Interaction : The compound's structural features may allow it to bind effectively to specific receptors, potentially leading to therapeutic effects in various diseases.

Antioxidant Activity

Research indicates that thiophene derivatives exhibit antioxidant properties, which are beneficial for protecting cells from oxidative stress. The presence of the bromine atom contributes to this activity by stabilizing free radicals.

Antimicrobial Activity

Several studies have reported that compounds similar to this compound possess antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

Anti-inflammatory Effects

Recent investigations into thiophene derivatives have suggested anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This activity could be significant in treating inflammatory diseases.

Case Studies

- Inhibition of d-Amino Acid Oxidase : A study demonstrated that this compound analogs exhibited potent inhibition of DAO with IC50 values ranging from 0.09 µM to 0.36 µM. This finding highlights the compound's potential as a therapeutic agent for conditions related to elevated DAO activity .

- Spasmolytic Activity : In a spasmolytic activity study involving isolated rat duodenum tissues, derivatives of this compound showed significant relaxation effects on induced contractions, suggesting potential applications in gastrointestinal disorders .

Data Tables

Q & A

Q. What are the standard synthetic routes for preparing 5-bromo-3,4-dimethylthiophene-2-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves bromination and carboxylation of dimethylthiophene precursors. Key steps include:

- Bromination : Selective bromination at the 5-position using reagents like N-bromosuccinimide (NBS) under controlled temperatures (0–5°C) to avoid over-bromination .

- Carboxylation : Introduction of the carboxylic acid group via carbon dioxide insertion or oxidation of a methyl group, often requiring anhydrous conditions and catalysts like Pd(II) .

- Optimization : Solvent choice (e.g., chloroform or acetic acid) and reaction time significantly impact yield and purity. For example, extended reaction times (>12 hours) reduce side products .

Table 1 : Reaction Condition Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (bromination) | Prevents di-bromination |

| Solvent | Chloroform | Enhances solubility |

| Catalyst | Pd(OAc)₂ | Improves carboxylation efficiency |

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm regioselectivity of bromination and methyl/carboxylic acid group positions .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 234.95 for C₇H₇BrO₂S) .

- X-ray Crystallography : Resolves steric effects from methyl groups and planarity of the thiophene ring .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions, and what challenges arise in regioselective functionalization?

The bromine atom acts as a directing group, enabling Suzuki-Miyaura or Ullmann couplings. Challenges include:

- Steric hindrance : Methyl groups at 3,4-positions reduce accessibility for bulky catalysts, necessitating smaller ligands (e.g., PPh₃ vs. XPhos) .

- Competing pathways : Bromine can undergo nucleophilic substitution (e.g., with amines) if Pd catalysts are not carefully controlled .

- Computational insights : DFT studies predict electron density redistribution, guiding ligand selection to enhance coupling efficiency .

Q. What strategies resolve contradictions in reported biological activities of thiophene derivatives like this compound?

Discrepancies in bioactivity data often stem from:

- Purity issues : Residual solvents (e.g., DMF) in synthesis can skew assay results. HPLC purity >98% is critical .

- Structural analogs : Subtle differences (e.g., 5-bromo vs. 4-bromo isomers) drastically alter target binding. For example, 5-bromo derivatives show higher affinity for spliceosome proteins .

- Assay conditions : Varying pH or salt concentrations affect solubility and activity. Standardized protocols (e.g., PBS buffer at pH 7.4) improve reproducibility .

Table 2 : Comparative Bioactivity of Thiophene Derivatives

| Compound | IC₅₀ (μM) | Target |

|---|---|---|

| This compound | 12.3 | Spliceosome (SF3B1) |

| 4-Bromo isomer | >50 | Inactive |

| Non-brominated analog | 45.7 | Moderate inhibition |

Q. How can computational modeling predict the compound’s applications in material science (e.g., organic electronics)?

- Frontier molecular orbitals : HOMO-LUMO gaps calculated via DFT (e.g., 3.2 eV) correlate with charge transport properties in OLEDs .

- Crystal packing analysis : Predicts π-π stacking efficiency, critical for conductive polymers .

- Thermal stability : MD simulations assess decomposition temperatures (>200°C), ensuring compatibility with device fabrication .

Methodological Guidance

Designing experiments to study the compound’s interaction with biological targets (e.g., enzymes):

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kₐ, kd) for enzyme inhibition studies .

- Mutagenesis assays : Identifies critical residues in target proteins (e.g., Thr434 in SF3B1) that mediate binding .

Addressing solubility challenges in aqueous assays:

- Co-solvent systems : Use DMSO:water (1:9 v/v) with sonication to achieve 1 mM solubility .

- Derivatization : Convert carboxylic acid to methyl ester for lipophilic assays, then hydrolyze post-assay .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.